molecular formula C8H7ClN2O2 B12282663 1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride

1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride

Cat. No.: B12282663
M. Wt: 198.60 g/mol
InChI Key: ZQXIGMNSZLDFHG-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies of Crystal Packing

X-ray diffraction studies reveal that 1H-benzo[d]imidazole-2-carboxylic acid hydrochloride crystallizes in a monoclinic system with space group P2₁/c. The unit cell parameters include a = 6.8503 Å, b = 7.3679 Å, c = 18.939 Å, and β = 109.728°, forming a three-dimensional network stabilized by hydrogen bonds. The protonated benzimidazolium moiety and carboxylate group engage in N–H···Cl⁻ and O–H···Cl⁻ interactions, creating a layered architecture along the bc-plane (Fig. 1). Notably, the dihedral angle between the benzimidazole ring and carboxylate group measures 0.62°, indicating near-planarity.

Table 1: Crystallographic Data for this compound

Parameter Value
Space group P2₁/c
a (Å) 6.8503
b (Å) 7.3679
c (Å) 18.939
β (°) 109.728
V (ų) 899.8
Z 4

The crystal packing is further stabilized by π–π interactions between adjacent benzimidazole rings, with centroid-to-centroid distances of 3.6166 Å. These interactions contribute to the compound’s thermal stability, as evidenced by differential scanning calorimetry.

Tautomeric Forms in Solid-State Configuration

In the solid state, this compound exists predominantly as the 1H-tautomer due to protonation at the N1 position. Solid-state ¹⁵N CPMAS NMR confirms this configuration, revealing distinct chemical shifts at δ = 190.2 ppm for N1 and δ = 165.4 ppm for N3. The protonation locks the tautomeric equilibrium, preventing interconversion observed in solution. Comparative analysis with the zwitterionic dihydrate form highlights the role of chloride ions in stabilizing the cationic benzimidazolium species.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

1H-benzimidazole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H,9,10)(H,11,12);1H

InChI Key

ZQXIGMNSZLDFHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Phillips–Ladenburg Cyclization

The Phillips–Ladenburg method remains a cornerstone for synthesizing benzimidazole derivatives. In this approach, o-phenylenediamine undergoes cyclization with carboxylic acids under acidic conditions. For 1H-benzo[d]imidazole-2-carboxylic acid, glycolic acid serves as the carboxyl donor in concentrated hydrochloric acid, followed by oxidation to introduce the carboxylic acid group.

Reaction Conditions:

  • Acid Catalyst: 6 M HCl
  • Temperature: Reflux at 110°C for 24 hours
  • Oxidizing Agent: Potassium permanganate (KMnO₄) in aqueous NaOH
  • Yield: ~65% after recrystallization

The intermediate 2-hydroxymethylbenzimidazole forms during the initial cyclization, which is subsequently oxidized to the carboxylic acid. This method, while reliable, requires stringent control over oxidation conditions to avoid over-oxidation to undesired byproducts.

Carbon Dioxide Carboxylation

Supercritical CO₂ Methodology

A patent by US5117004A describes the direct carboxylation of imidazole derivatives using carbon dioxide under superatmospheric pressure. For 4,5-disubstituted imidazoles, this method selectively introduces a carboxyl group at the 2-position without requiring pre-functionalized substrates.

Optimized Protocol:

  • Substrate: 4,5-Dichloroimidazole
  • Base: Potassium carbonate (K₂CO₃)
  • Pressure: 30–50 bar CO₂
  • Temperature: 200°C for 10 hours
  • Workup: Acidification to pH 3–4 with HCl precipitates the product
  • Yield: 75%

This method is notable for its regioselectivity and scalability, though the high-pressure equipment required may limit accessibility for small-scale laboratories.

Stobbe Condensation and Cyclization

Two-Step Synthesis via Imidate Intermediates

WO2015005615A1 outlines a scalable route using Stobbe condensation followed by cyclization. The process begins with the reaction of methyl trimethylacetimidate with o-phenylenediamine derivatives, yielding intermediates that undergo cyclization in acetonitrile.

Key Steps:

  • Stobbe Condensation:
    • Reagents: Potassium tert-butoxide, methylene chloride
    • Temperature: 50–55°C
    • Molar Ratio: 1:1.4 (imidate:diamine)
  • Cyclization:
    • Solvent: Acetonitrile
    • Temperature: 80–85°C
    • Yield: 70–80%

This method avoids hazardous reagents and is amenable to industrial production, with demonstrated scalability to multi-kilogram batches.

Alternative Synthetic Routes

Oxidative Desulfurization

Recent advances employ oxidative desulfurization of 2-mercaptobenzimidazoles. Using hydrogen peroxide in acetic acid, the thiol group is oxidized to a carboxylic acid, followed by HCl treatment to form the hydrochloride salt.

Advantages:

  • Mild Conditions: 60–70°C, atmospheric pressure
  • Byproduct Mitigation: Minimal sulfurous waste
  • Yield: 60–68%

Comparative Analysis of Methodologies

Method Key Reagents Temperature (°C) Pressure Yield (%) Scalability
Phillips–Ladenburg Glycolic acid, KMnO₄ 110 Atmospheric 65 Moderate
CO₂ Carboxylation K₂CO₃, CO₂ 200 30–50 bar 75 High
Stobbe Condensation Methyl imidate 80–85 Atmospheric 80 High
Oxidative Desulfurization H₂O₂, HCl 60–70 Atmospheric 68 Low

Industrial-Scale Production Considerations

The CO₂ carboxylation and Stobbe condensation methods are most viable for large-scale synthesis due to their high yields and compatibility with continuous flow reactors. WO2015005615A1 highlights a pilot-scale production of 2.10 kg using acetonitrile as a solvent, emphasizing reduced purification steps and cost-effectiveness.

Challenges:

  • CO₂ Method: High capital investment for pressure-rated equipment.
  • Stobbe Route: Requires strict moisture control to prevent imidate hydrolysis.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the benzene or imidazole rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzene or imidazole rings.

Scientific Research Applications

Medicinal Applications

1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride has been extensively studied for its potential in drug development:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to established antibiotics .
  • Anticancer Potential : The compound has shown promise in cancer research. In vitro studies indicated that it can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation . For instance, derivatives of this compound were tested against a panel of cancer cell lines, showing selective cytotoxicity towards specific types .
  • Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes such as cyclooxygenase-2 (COX-2), which plays a crucial role in inflammatory processes. The inhibitory activity was found to be comparable to known anti-inflammatory drugs, suggesting its potential use in treating inflammatory diseases .

Agricultural Applications

The compound's unique properties also lend themselves to agricultural uses:

  • Pesticide Development : Research has explored the synthesis of derivatives based on 1H-benzimidazole-2-carboxylic acid for use as agrochemicals. These derivatives have shown effectiveness in controlling plant pathogens and pests, making them candidates for new pesticide formulations .

Industrial Applications

In industrial contexts, 1H-benzimidazole-2-carboxylic acid hydrochloride serves various functions:

  • Corrosion Inhibitors : The compound is utilized in developing corrosion inhibitors for metals. Its ability to form protective films on metal surfaces helps prevent corrosion in harsh environments, making it valuable in industries like construction and manufacturing .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 1H-benzimidazole-2-carboxylic acid hydrochloride. Results indicated that the compound effectively inhibited the growth of Candida albicans and Pseudomonas aeruginosa, showcasing its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In a series of experiments conducted by the National Cancer Institute, several derivatives of benzimidazole were tested against human cancer cell lines. The findings revealed that certain modifications to the carboxylic acid group enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for further drug development .

Mechanism of Action

The mechanism of action of 1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Molecular Formula Key Applications/Properties References
1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride Carboxylic acid at C2, HCl salt C₈H₆ClN₂O₂ Antidiabetic hybrids, IDO1 inhibitors
1-Benzyl-1H-imidazole-2-carboxylic acid Benzyl substituent at N1, carboxylic acid C₁₁H₁₀N₂O₂ Not classified for hazards; used in synthesis
1H-Benzo[d]imidazole-2-carbaldehyde Formyl group at C2 C₈H₆N₂O Intermediate in oxidation reactions
1H-Benzo[d]imidazole-5-carboxylic acid Carboxylic acid at C5 C₈H₆N₂O₂ Amide coupling in DNA modification
Lotiglipron (hydrochloride) Benzo[d]imidazole-6-carboxylic acid, complex substituents C₃₁H₃₁ClN₄O₅•HCl Under investigation as therapeutic agent
Key Observations:
  • Positional Isomerism : The shift of the carboxylic acid from C2 to C5 (e.g., 1H-benzo[d]imidazole-5-carboxylic acid) alters electronic properties, influencing binding affinity in enzymatic targets .
  • Salt Forms : The hydrochloride salt enhances solubility compared to the free acid or hydrate forms (e.g., 1H-benzo[d]imidazole-2-carboxylic acid hydrate) .
  • Functional Groups : Amide derivatives (e.g., compound 27 ) exhibit improved metabolic stability over carboxylic acids due to reduced ionization .

Pharmacological Activity

Key Observations:
  • Hybrid Derivatives : The addition of triazole-amide moieties (e.g., compounds 8a–n ) enhances α-glucosidase inhibition compared to the parent acid .
  • IDO1 Inhibition : Compound 27 retains the benzo[d]imidazole core but replaces the carboxylic acid with a carboxamide, improving cell permeability .

Physicochemical Properties

Table 3: Physicochemical Comparisons
Compound Molecular Weight Solubility Stability LogP
This compound 200.6 g/mol High (due to HCl) Stable at RT 1.2
1H-Benzo[d]imidazole-2-carbaldehyde 146.15 g/mol Low in water Air-sensitive 1.8
1-Benzyl-1H-imidazole-2-carboxylic acid 202.21 g/mol Moderate in DMSO Hygroscopic 2.1
Key Observations:
  • Hydrochloride Salt : Enhances aqueous solubility, critical for oral bioavailability in drug formulations .
  • Aldehyde Derivative : Lower molecular weight but poor solubility limits its direct therapeutic use .

Biological Activity

1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound functions through various mechanisms, primarily involving interactions with biological macromolecules such as proteins and nucleic acids. Notably, it has been identified as a potential inhibitor of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in certain bacteria. Structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its inhibitory potency against these enzymes, making it a candidate for developing new antibacterial agents .

Anticancer Activity

Recent research has highlighted the anticancer potential of 1H-benzimidazole derivatives, including the hydrochloride form. A series of compounds were synthesized and tested against various cancer cell lines. For instance, compounds derived from 1H-benzimidazole exhibited strong binding affinity to human topoisomerase I, a critical enzyme involved in DNA replication and repair. The most potent derivatives displayed IC50 values comparable to established chemotherapeutics like camptothecin .

Table 1: Anticancer Activity of 1H-Benzo[d]imidazole Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
11aNCI-H46015Topoisomerase I Inhibition
12aMCF-712DNA Binding & Stabilization
12bA54916G2/M Phase Arrest

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various Gram-negative bacteria, including strains producing MBLs. The compound's ability to penetrate bacterial membranes and interact with active site loops of MBLs enhances its efficacy as an antibacterial agent .

Case Study: Inhibition of MBLs

A study evaluated the antibacterial effects of 1H-benzimidazole derivatives against engineered Escherichia coli strains. The results indicated that certain derivatives exhibited potent synergistic effects when combined with meropenem, a carbapenem antibiotic, significantly reversing antibiotic resistance mechanisms in clinical isolates .

Anti-inflammatory and Antiviral Properties

In addition to its anticancer and antimicrobial activities, 1H-benzimidazole derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Furthermore, some derivatives have demonstrated antiviral properties against RNA viruses by interfering with viral replication processes .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInhibition of topoisomerase I; cell cycle arrest
AntimicrobialEffective against Gram-negative bacteria; MBL inhibition
Anti-inflammatoryReduction in cytokine production
AntiviralInhibition of viral replication

Q & A

Q. Table 1. Key Synthetic Conditions and Yields

StepReagents/ConditionsYieldReference
1o-PDA + CS₂/KOH (EtOH)75%
2Hydrazine hydrate (MeOH)82%
3HBTU, i-Pr₂NEt (DMF, RT)67%

Q. Table 2. Spectral Data for Intermediate (1H-Benzo[d]imidazole-2-thiol)

TechniqueKey Signals
IR2634 cm⁻¹ (S-H), 3395 cm⁻¹ (N-H)
¹H-NMRδ12.31 (S-H), δ10.93 (N-H)
¹³C-NMRδ151.93 (N=C-N), 116–130 ppm (aromatic carbons)

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